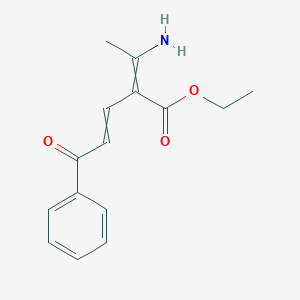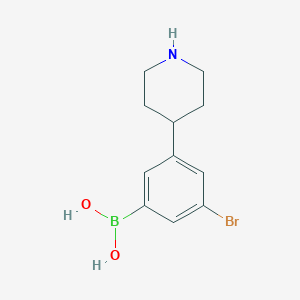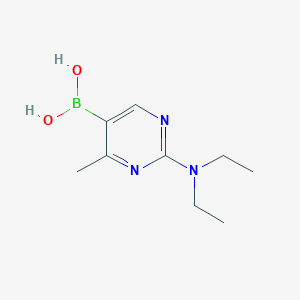
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H8F4OS and a molecular weight of 252.23 g/mol It is characterized by the presence of a fluorine atom and a trifluoromethylthio group attached to a phenyl ring, along with a propanone group
Preparation Methods
The synthesis of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-fluoro-3-(trifluoromethylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions typically include the use of a base and a solvent such as ethanol or methanol . Industrial production methods may involve more efficient and scalable processes, but specific details are often proprietary.
Chemical Reactions Analysis
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine and trifluoromethylthio groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine and trifluoromethylthio groups can enhance the compound’s binding affinity and specificity for these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(2-Fluoro-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with a different position of the propanone group.
2-Fluoro-3-(trifluoromethyl)benzyl alcohol: Contains a benzyl alcohol group instead of a propanone group.
3-(Trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of a propanone group. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8F4OS |
|---|---|
Molecular Weight |
252.23 g/mol |
IUPAC Name |
1-[2-fluoro-3-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8F4OS/c1-2-7(15)6-4-3-5-8(9(6)11)16-10(12,13)14/h3-5H,2H2,1H3 |
InChI Key |
WCEWMMYVPDHSOP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)SC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



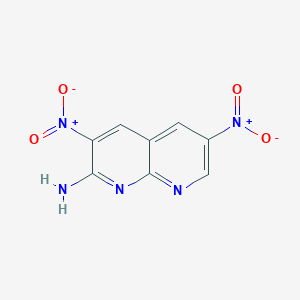
![1,3-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14068389.png)
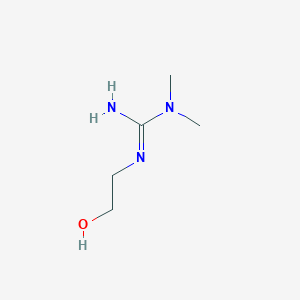

![2-Chloro-2H,4H-naphtho[2,3-D][1,3,2]dioxaphosphinin-4-one](/img/structure/B14068411.png)
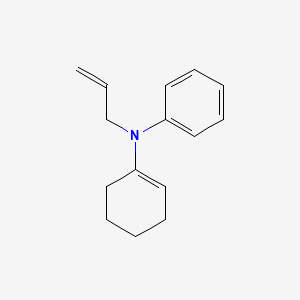
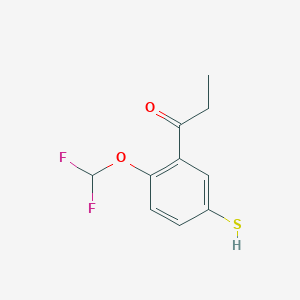
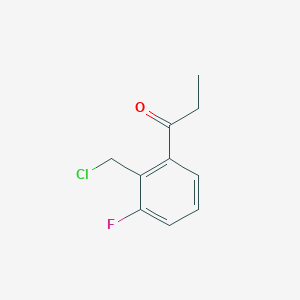
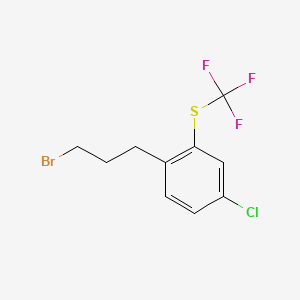
![2-[(4-Hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile](/img/structure/B14068456.png)
